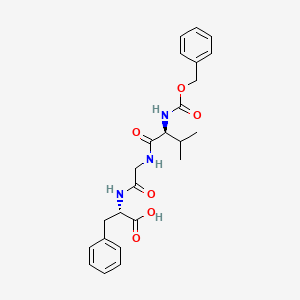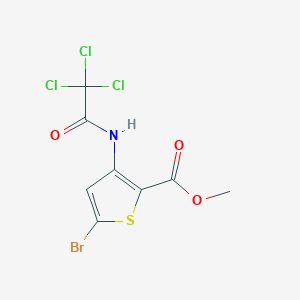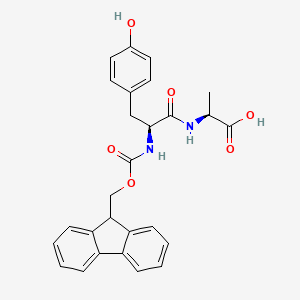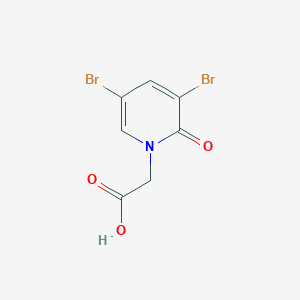
(2-Chlorophenyl)methanesulfonyl fluoride
Overview
Description
“(2-Chlorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1384429-15-5 . It has a molecular weight of 208.64 .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-chlorophenyl)methanesulfonyl fluoride”. Its InChI code is1S/C7H6ClFO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 . Physical And Chemical Properties Analysis
“(2-Chlorophenyl)methanesulfonyl fluoride” is a powder at room temperature .Scientific Research Applications
Biochemical Probes for Protein Structure Elucidation
(2-Chlorophenyl)methanesulfonyl fluoride: has been utilized as a biochemical probe due to its ability to elucidate protein structures. Its unique reactivity allows for nucleophilic addition to the sulfur atom, which is a critical step in understanding the complex structures and functions of proteins .
Irreversible Covalent Inhibitors in Medicinal Chemistry
The compound’s stability and reactivity make it a promising candidate for the development of irreversible covalent inhibitors. These inhibitors can form a permanent bond with their target enzyme, leading to sustained therapeutic effects .
Electrophilic Warheads in Chemical Biology
In chemical biology, (2-Chlorophenyl)methanesulfonyl fluoride serves as an electrophilic warhead. It can selectively react with nucleophilic residues in enzymes, which is essential for the design of targeted therapies .
Synthetic Chemistry: Activation and Manipulation Methods
The balance between reactivity and stability of sulfonyl fluorides provides opportunities for synthetic chemists to develop new methods for activation and manipulation of these compounds. This includes the development of novel synthetic approaches starting with sulfur-containing substrates .
Development of New Synthetic Methods
Sulfonyl fluorides, including (2-Chlorophenyl)methanesulfonyl fluoride , are targets and substrates in the development of new synthetic methods. These methods can lead to the creation of complex molecules for various scientific applications .
Resistance to Hydrolysis Under Physiological Conditions
The resistance of sulfonyl fluorides to hydrolysis under physiological conditions has been leveraged in the design of stable molecular probes and drugs that can withstand the harsh conditions of the human body .
Inhibitor of Acetylcholinesterase (AChE)
Methanesulfonyl fluoride, a related compound, has been known to inhibit acetylcholinesterase (AChE), an enzyme that regulates neurotransmitters. This suggests potential applications of (2-Chlorophenyl)methanesulfonyl fluoride in neuroscience and pharmacology .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2-Chlorophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
(2-Chlorophenyl)methanesulfonyl fluoride acts as a potent inhibitor of acetylcholinesterase . It interacts with the enzyme, leading to its inhibition. This inhibition disrupts the normal regulation of acetylcholine, affecting the transmission of signals in the nervous system .
Biochemical Pathways
The inhibition of acetylcholinesterase by (2-Chlorophenyl)methanesulfonyl fluoride affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body including muscle contraction and heart rate. By inhibiting acetylcholinesterase, (2-Chlorophenyl)methanesulfonyl fluoride prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter .
Pharmacokinetics
It is known that the compound is highly toxic and corrosive . It is also hygroscopic, meaning it attracts and holds water by absorption or adsorption . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
The inhibition of acetylcholinesterase by (2-Chlorophenyl)methanesulfonyl fluoride leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of muscles and glands controlled by the nervous system. At the cellular level, this can lead to changes in cell signaling and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Chlorophenyl)methanesulfonyl fluoride. For instance, its hygroscopic nature means that the presence of water can affect its stability and activity . Furthermore, its volatility suggests that it can easily become a vapor, which may influence its distribution and action in the body .
properties
IUPAC Name |
(2-chlorophenyl)methanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDUPDRUYHEMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268051 | |
| Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)methanesulfonyl fluoride | |
CAS RN |
1384429-15-5 | |
| Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)





![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)




![1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine](/img/structure/B1458818.png)